3-Chloro-5-iodobenzoic acid
CAS No.: 289039-25-4
Cat. No.: VC2985492
Molecular Formula: C7H4ClIO2
Molecular Weight: 282.46 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 289039-25-4 |
---|---|
Molecular Formula | C7H4ClIO2 |
Molecular Weight | 282.46 g/mol |
IUPAC Name | 3-chloro-5-iodobenzoic acid |
Standard InChI | InChI=1S/C7H4ClIO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11) |
Standard InChI Key | LFLGQMGSWYRAMO-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C=C1Cl)I)C(=O)O |
Canonical SMILES | C1=C(C=C(C=C1Cl)I)C(=O)O |
Introduction
Chemical Identity and Structure
3-Chloro-5-iodobenzoic acid is a substituted benzoic acid featuring both chlorine and iodine atoms at positions 3 and 5 of the benzene ring, respectively. This dual halogenation creates a versatile chemical building block with distinctive reactivity patterns.
Basic Identification Information
Parameter | Value |
---|---|
CAS Number | 289039-25-4 |
Molecular Formula | C₇H₄ClIO₂ |
Molecular Weight | 282.46 g/mol |
IUPAC Name | 3-chloro-5-iodobenzoic acid |
European Community (EC) Number | 608-277-5 |
MDL Number | MFCD00672966 |
The compound's structure features a carboxylic acid group (-COOH) attached to a benzene ring with chloro and iodo substituents at the meta positions relative to each other . This particular substitution pattern confers unique chemical reactivity that distinguishes it from its positional isomers.
Physical and Chemical Properties
3-Chloro-5-iodobenzoic acid exists as a crystalline solid with specific physical and chemical characteristics that determine its behavior in various chemical environments and applications.
Physical Properties
Property | Value | Source |
---|---|---|
Physical State | Fine crystalline needles | |
Color | White to off-white (hint of lemon) | |
Melting Point | 190-191°C | |
Boiling Point | 360.5±27.0°C (Predicted) | |
Density | 2.077±0.06 g/cm³ (Predicted) |
Chemical Properties
Property | Value | Source |
---|---|---|
pKa | 3.48±0.10 (Predicted) | |
Solubility | Soluble in organic solvents; limited water solubility | |
Storage Requirements | 2-8°C (protect from light) |
The compound's acidic nature derives from its carboxylic acid functional group, while its reactivity profile is influenced by the halogen substituents. The iodine atom, being a good leaving group, enables various transformations including cross-coupling reactions, making this compound valuable in organic synthesis .
Synthesis Methods
Several synthetic approaches exist for producing 3-Chloro-5-iodobenzoic acid, with optimization efforts focused on improving yield, purity, and cost-effectiveness.
Common Synthetic Routes
While the search results primarily detail synthesis methods for the positional isomer 2-Chloro-5-iodobenzoic acid, similar procedures can be adapted for 3-Chloro-5-iodobenzoic acid with appropriate modifications to starting materials.
One typical approach involves selective halogenation of appropriately substituted benzoic acid derivatives:
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Starting with 3-chlorobenzoic acid
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Performing controlled iodination with appropriate reagents (such as NIS or I₂/HIO₃)
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Purification to isolate the target product
The synthesis of the related 2-chloro-5-iodobenzoic acid involves a four-step reaction sequence starting from methyl anthranilate, with reported yields up to 80% . Similar chemistry could be applied to obtain the 3-chloro-5-iodobenzoic acid with suitable modifications to the starting materials.
Manufacturing Considerations
Industrial production typically aims to optimize:
Applications and Utility
3-Chloro-5-iodobenzoic acid serves important functions in multiple chemical and pharmaceutical applications.
Synthetic Utility
The compound's value in organic synthesis stems from:
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Participation in metal-catalyzed coupling reactions (particularly palladium-catalyzed processes)
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Functional group transformation capabilities
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Structural diversification potential through selective halogen manipulation
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Use as a building block in complex molecule synthesis
The unique reactivity differential between the chlorine and iodine substituents allows for selective transformations, making this compound particularly valuable in sequential functionalization strategies .
Market Analysis and Economic Significance
The market for 3-Chloro-5-iodobenzoic acid reflects its specialized applications within the chemical and pharmaceutical industries.
Market Overview
According to market research, specialized halogenated benzoic acids like 3-Chloro-5-iodobenzoic acid occupy a niche but important segment within the fine chemicals market . A comprehensive market research report from 2025 covers global and regional markets for this compound, indicating sufficient commercial interest to warrant dedicated analysis .
The compound is available from multiple chemical suppliers, typically in research quantities ranging from 1g to 25g, with larger quantities available through custom synthesis arrangements .
Proper handling includes working in well-ventilated areas, using appropriate personal protective equipment, and following standard procedures for laboratory chemicals .
Analytical Characterization
Accurate identification and purity assessment of 3-Chloro-5-iodobenzoic acid rely on several analytical techniques.
Spectroscopic Analysis
Standard characterization methods include:
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¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy
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Infrared (IR) spectroscopy to confirm functional group presence
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Mass spectrometry for molecular weight confirmation
Related Compounds and Derivatives
3-Chloro-5-iodobenzoic acid belongs to a family of halogenated benzoic acids with relevant structural analogs.
Structural Isomers
Compound | CAS Number | Distinction |
---|---|---|
2-Chloro-5-iodobenzoic acid | 19094-56-5 | Positional isomer with chlorine at position 2 |
Derivatives
Compound | CAS Number | Relationship |
---|---|---|
Methyl 3-chloro-5-iodobenzoate | 289039-85-6 | Methyl ester derivative |
3-Chloro-5-hydroxybenzoic acid | 53984-36-4 | Related structure with hydroxyl instead of iodine |
These related compounds often share synthetic pathways and applications but exhibit distinct reactivity profiles based on their specific substitution patterns .
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